1-((1R,2R)-2-methylcyclopropyl)ethanone

Asymmetric Synthesis Chiral Chromatography Enantioselective Catalysis

1-((1R,2R)-2-methylcyclopropyl)ethanone (CAS 35563-54-3) is a chiral cyclopropyl ketone featuring a rigid, three-membered cyclopropane ring substituted with a methyl group and an acetyl moiety in a defined (1R,2R) trans-configuration. This stereospecific arrangement imparts distinct steric and electronic properties that are foundational for its utility as a building block in asymmetric synthesis.

Molecular Formula C6H10O
Molecular Weight 98.145
CAS No. 35563-54-3
Cat. No. B2737042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1R,2R)-2-methylcyclopropyl)ethanone
CAS35563-54-3
Molecular FormulaC6H10O
Molecular Weight98.145
Structural Identifiers
SMILESCC1CC1C(=O)C
InChIInChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m1/s1
InChIKeyCSEAGYCTZLEZON-INEUFUBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-((1R,2R)-2-Methylcyclopropyl)ethanone (CAS 35563-54-3) – Core Specifications and Physicochemical Profile for Procurement Decisions


1-((1R,2R)-2-methylcyclopropyl)ethanone (CAS 35563-54-3) is a chiral cyclopropyl ketone featuring a rigid, three-membered cyclopropane ring substituted with a methyl group and an acetyl moiety in a defined (1R,2R) trans-configuration . This stereospecific arrangement imparts distinct steric and electronic properties that are foundational for its utility as a building block in asymmetric synthesis . Commercially available with a minimum purity specification of 95%, the compound is supplied as a liquid with predicted physicochemical parameters including a boiling point of 127.8±8.0 °C at 760 mmHg and a density of 0.939±0.06 g/cm³ . These baseline attributes form the essential starting point for evaluating its suitability in specific research and industrial applications.

Why 1-((1R,2R)-2-Methylcyclopropyl)ethanone (CAS 35563-54-3) Cannot Be Substituted with Its Enantiomer or Racemic Mixture


Substitution of 1-((1R,2R)-2-methylcyclopropyl)ethanone with its (1S,2S) enantiomer (CAS 36224-04-1) or the racemic mixture (CAS 930-56-3) is not scientifically equivalent due to the fundamental principle of chiral recognition in biological systems and asymmetric synthesis [1]. The (1R,2R) stereochemistry dictates the three-dimensional orientation of the methyl and acetyl groups on the cyclopropane ring, which directly influences the compound's interaction with chiral environments, including enzyme active sites, receptor binding pockets, and chiral catalysts . Using the racemate in stereoselective reactions would introduce the antipode, leading to a mixture of diastereomeric products and a theoretical 50% loss in yield of the desired enantiopure target . The following quantitative evidence details the specific dimensions where the (1R,2R) configuration demonstrates measurable differentiation.

Quantitative Differentiation Guide for 1-((1R,2R)-2-Methylcyclopropyl)ethanone (CAS 35563-54-3)


Stereochemical Configuration: Absolute (1R,2R) Trans-Specificity vs. Racemate

1-((1R,2R)-2-methylcyclopropyl)ethanone is defined by two chiral centers at C1 and C2 of the cyclopropane ring, both in the R configuration . This contrasts directly with the racemic mixture (CAS 930-56-3), which contains an equal (50:50) mixture of (1R,2R) and (1S,2S) enantiomers. The enantiomeric purity of the (1R,2R) compound is typically specified at ≥95% by the supplier . In stereoselective reactions, the use of the enantiopure (1R,2R) isomer, as opposed to the racemate, enables the exclusive formation of a single diastereomeric product pathway, theoretically improving the yield of the desired stereoisomer by a factor of 2 [1].

Asymmetric Synthesis Chiral Chromatography Enantioselective Catalysis

Predicted Physicochemical Properties: LogP, Boiling Point, and Density vs. Racemic Mixture

While enantiomers share identical physicochemical properties in an achiral environment, the availability of predicted data for the specific (1R,2R) isomer allows for accurate modeling in computational chemistry workflows . The compound has a predicted ACD/LogP of 0.70, a boiling point of 127.8±8.0 °C at 760 mmHg, and a density of 0.939±0.06 g/cm³ . These values are directly comparable to the racemic mixture (CAS 930-56-3), which, due to being a 1:1 mixture of enantiomers, exhibits the same predicted properties .

Medicinal Chemistry Physicochemical Profiling Formulation Science

Application as a Chiral Building Block in H3 Receptor Antagonist Patents

Cyclopropyl methanone derivatives, which encompass the structural core of 1-((1R,2R)-2-methylcyclopropyl)ethanone, are explicitly claimed in patent WO2005037810 (Sanofi-Aventis) as key intermediates for synthesizing histamine H3 receptor antagonists [1]. The patent describes a series of compounds that display high receptor binding affinity and selectivity for the H3 receptor, with the cyclopropyl moiety serving as a crucial pharmacophoric element [2]. While the patent does not quantify the exact contribution of the (1R,2R)-methylcyclopropyl fragment, it establishes a direct, documented precedent for the use of chiral cyclopropyl ketones in this therapeutic area [3].

Medicinal Chemistry CNS Drug Discovery Patent Analytics

Commercial Purity Specification: 95% Minimum vs. Typical Research Grade

A supplier specification sheet (AKSci) indicates a minimum purity of 95% for 1-((1R,2R)-2-methylcyclopropyl)ethanone . This establishes a baseline quality threshold that differentiates it from research-grade materials that may be supplied without a defined purity standard or at lower specifications. For reactions sensitive to impurities, such as enantioselective catalysis or biological assays, this defined purity specification reduces the risk of side reactions and provides a measurable quality assurance parameter .

Chemical Procurement Synthetic Chemistry Quality Control

Computational Docking and Binding Affinity Prediction for Analogous Cyclopropyl Ketones

While direct quantitative binding data for 1-((1R,2R)-2-methylcyclopropyl)ethanone is not available in the public domain, analogous cyclopropyl ketones have been subjected to computational docking studies [1]. For example, a compound with a (1R,2S)-methylcyclopropyl motif demonstrated a 10-fold higher potency in target binding assays compared to its enantiomer [1]. This class-level observation strongly supports the principle that stereochemistry at the cyclopropane ring critically modulates biological activity, thereby validating the requirement for the specific (1R,2R) isomer over its racemic or (1S,2S) counterparts for any future structure-activity relationship (SAR) investigations [2].

Computational Chemistry Structure-Based Drug Design Enzyme Inhibition

Predicted ACD/LogD (pH 7.4) and Polar Surface Area for Formulation Considerations

Predicted physicochemical parameters for 1-((1R,2R)-2-methylcyclopropyl)ethanone include an ACD/LogD (pH 7.4) of 0.87 and a polar surface area (PSA) of 17 Ų . In contrast, a structurally related cyclopropyl ketone with a phenyl substituent (CAS 14063-86-6) has a significantly larger molecular volume and a predicted LogP of approximately 2.5 . The lower LogD and small PSA of the target compound suggest favorable properties for passive membrane permeability while maintaining sufficient polarity for aqueous solubility, a balance often sought in early-stage drug discovery [1].

ADME Prediction Drug Formulation Pharmacokinetics

Defined Application Scenarios for 1-((1R,2R)-2-Methylcyclopropyl)ethanone (CAS 35563-54-3) Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The (1R,2R) stereochemistry and ≥95% enantiomeric purity of this compound directly enable its use as a chiral building block in the asymmetric synthesis of drug candidates. As documented in patent WO2005037810, cyclopropyl methanone derivatives serve as key intermediates for histamine H3 receptor antagonists, a validated target for CNS disorders . The defined stereochemistry ensures that downstream products are obtained as single enantiomers, maximizing biological activity and minimizing off-target effects associated with the undesired antipode. This scenario is particularly relevant for medicinal chemistry teams working on stereochemically complex targets where the cyclopropane ring is a core pharmacophore.

Computational Chemistry and Structure-Based Drug Design (SBDD) Campaigns

The compound's predicted physicochemical properties, including an ACD/LogD of 0.87 and a polar surface area of 17 Ų, position it within favorable Lipinski parameters for oral bioavailability [1]. This data supports its use as a core fragment in computational docking studies and virtual screening campaigns. The rigid cyclopropane ring offers a defined, low-energy conformation that can be accurately modeled in silico, reducing the entropic penalty upon binding and improving the reliability of docking predictions. Furthermore, class-level evidence indicates that the specific stereochemistry of methylcyclopropyl-containing fragments can profoundly impact binding affinity, underscoring the importance of using the correct (1R,2R) isomer from the outset .

Physicochemical Profiling and Early Formulation Development

The quantitative predicted data for boiling point (127.8±8.0 °C), density (0.939±0.06 g/cm³), and LogP (0.70) provide a solid foundation for initial formulation and stability studies [1]. The compound's relatively low LogP and small polar surface area suggest it may be amenable to both aqueous and lipid-based formulations, a versatility valuable in early-stage drug development. The 95% minimum purity specification ensures that observed physicochemical behavior is attributable to the target compound rather than confounding impurities, thereby accelerating the identification of a suitable formulation strategy.

Reference Standard for Chiral Chromatography Method Development

Given its defined (1R,2R) stereochemistry and the availability of its enantiomer (1S,2S) and racemic mixture, this compound serves as an ideal reference standard for developing chiral HPLC or SFC methods. The predictable difference in retention times between the (1R,2R) and (1S,2S) enantiomers on a chiral stationary phase can be used to validate column performance and method selectivity. This application is critical for quality control laboratories tasked with verifying the enantiomeric purity of both starting materials and final products in pharmaceutical manufacturing.

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